molecular formula C8H18ClN3O B2483297 3-Methyl-1-[(piperidin-4-yl)methyl]urea hydrochloride CAS No. 2044745-32-4

3-Methyl-1-[(piperidin-4-yl)methyl]urea hydrochloride

Cat. No.: B2483297
CAS No.: 2044745-32-4
M. Wt: 207.7
InChI Key: XIPUTZWRDLPJBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-[(piperidin-4-yl)methyl]urea hydrochloride (CAS 2044745-32-4) is a chemical compound with the molecular formula C8H17N3O and a molecular weight of 187.24 g/mol . This piperidine urea derivative is of significant interest in medicinal chemistry research, particularly in the development of novel therapeutics. Compounds with this core structure are frequently investigated as modulators of biological targets, such as the Fatty Acid Amide Hydrolase (FAAH) enzyme . Furthermore, structural analogues, specifically piperidine ureas, have been identified as potent and selective inverse agonists of the human CB1 (hCB1) receptor . Research indicates that such compounds are being explored for their potential in treating peripheral conditions like metabolic syndrome, diabetes, and alcohol-induced liver steatosis, with the advantage of potentially being restricted from the central nervous system to minimize adverse effects . The molecular structure includes a urea connector, which allows it to function as a key linker in drug discovery, accessing specific binding pockets in target proteins . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-methyl-3-(piperidin-4-ylmethyl)urea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O.ClH/c1-9-8(12)11-6-7-2-4-10-5-3-7;/h7,10H,2-6H2,1H3,(H2,9,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPUTZWRDLPJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCC1CCNCC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044745-32-4
Record name 3-methyl-1-[(piperidin-4-yl)methyl]urea hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Piperidin-4-ylmethylamine Synthesis

Piperidin-4-ylmethylamine serves as a critical intermediate. One approach involves the reduction of 4-cyano-piperidine derivatives. For example, 4-(aminomethyl)piperidine can be synthesized via catalytic hydrogenation of 4-(cyanomethyl)piperidine using Raney nickel or palladium catalysts under hydrogen atmosphere. Alternatively, Mannich condensation reactions, as demonstrated in the synthesis of 3-isopropyl-2,6-diphenylpiperidin-4-one, provide a route to functionalized piperidines. Protecting group strategies (e.g., Boc or Cbz) are often employed to prevent side reactions during subsequent steps.

Urea Formation Strategies

Isocyanate-Mediated Urea Synthesis

A widely utilized method involves the reaction of primary amines with isocyanates. For 3-methyl-1-[(piperidin-4-yl)methyl]urea, treating piperidin-4-ylmethylamine with methyl isocyanate in anhydrous dichloromethane or tetrahydrofuran at 0–25°C yields the urea derivative. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isocyanate, forming a carbamate intermediate that tautomerizes to the urea. Excess isocyanate may lead to bis-urea formation, necessitating careful stoichiometric control.

Example Protocol (Adapted from):

  • Dissolve piperidin-4-ylmethylamine (1.0 equiv) in dry dichloromethane.
  • Add methyl isocyanate (1.1 equiv) dropwise at 0°C under nitrogen.
  • Stir at room temperature for 12 h.
  • Concentrate under reduced pressure and purify via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1).

Carbodiimide Coupling Reactions

Alternative routes employ carbodiimides (e.g., EDC or DCC) to activate carboxylic acids or carbamates for urea formation. For instance, reacting piperidin-4-ylmethylamine with methyl carbamate in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) facilitates urea bond formation. This method avoids handling volatile isocyanates but requires stringent anhydrous conditions.

Key Considerations:

  • Solvent Choice: Polar aprotic solvents (DMF, THF) enhance reagent solubility.
  • Base Addition: Triethylamine or DIEA neutralizes HCl byproducts, driving the reaction forward.

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt. Treating the urea derivative with hydrochloric acid (1.0–1.5 equiv) in ethanol or diethyl ether precipitates the hydrochloride salt, which is isolated via filtration and dried under vacuum. Recrystallization from ethanol/water mixtures improves purity.

Procedure (Adapted from):

  • Dissolve 3-methyl-1-[(piperidin-4-yl)methyl]urea (1.0 g) in ethanol (10 mL).
  • Add concentrated HCl (37%, 0.5 mL) dropwise with stirring.
  • Cool to 4°C for 24 h to precipitate the hydrochloride salt.
  • Filter, wash with cold ethanol, and dry at 40°C under vacuum.

Methodological Comparisons and Optimization

Yield and Purity Considerations

  • Isocyanate Route: Yields 70–85% with high purity but requires handling toxic isocyanates.
  • Carbodiimide Route: Yields 60–75% but offers safer reagent handling.
  • Salt Formation: Nearly quantitative (≥95%) if stoichiometry is controlled.

Analytical Characterization

Critical characterization data include:

  • ¹H NMR (D₂O): δ 1.45–1.70 (m, 2H, piperidine H), 2.80–3.10 (m, 5H, NCH₂ and NCH₃), 3.30–3.50 (m, 2H, CH₂NH).
  • ESI-MS: m/z 186.2 [M + H]⁺ (free base).

Industrial-Scale Adaptations

Patent US20070093501A1 highlights scalable processes for urea derivatives, recommending continuous flow reactors for isocyanate reactions to enhance safety and efficiency. Temperature control (−10 to 10°C) minimizes byproducts, while in-line FTIR monitoring ensures reaction completion.

Challenges and Mitigation Strategies

  • Byproduct Formation: Excess isocyanate leads to bis-urea adducts. Mitigation: Use syringe pumps for slow reagent addition.
  • Hydroscopicity: The hydrochloride salt is hygroscopic. Storage under nitrogen or desiccants is essential.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-[(piperidin-4-yl)methyl]urea hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methyl-1-[(piperidin-4-yl)methyl]urea hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-1-[(piperidin-4-yl)methyl]urea hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Piperidine-Substituted Ureas

3-Methyl-1-[(piperidin-2-yl)methyl]urea Hydrochloride
  • Molecular Formula : C₈H₁₈ClN₃O
  • Molecular Weight : 207.70 g/mol
  • Substituent Position : Piperidin-2-yl group attached via methylene to urea.
3-Methyl-1-(piperidin-3-yl)urea Hydrochloride
  • Key Difference : The absence of a methylene bridge shortens the distance between the urea and piperidine moieties, which may reduce conformational flexibility and alter pharmacodynamic properties.
3-Methyl-1-[(piperidin-4-yl)methyl]urea Hydrochloride
  • Substituent Position : Piperidin-4-yl group attached via methylene to urea.
  • Key Advantage : The 4-position and methylene linker provide optimal spatial arrangement for interactions with hydrophobic pockets in biological targets.

Functional Group Variations: Hydroxyl and Ester Derivatives

Methyl 4-(4-hydroxypiperidin-4-yl)benzoate Hydrochloride
  • Structure : Combines a benzoate ester, hydroxylated piperidine, and hydrochloride salt.
  • Key Features :
    • Hydroxyl Group : Enhances hydrophilicity and hydrogen-bonding capacity.
    • Ester Group : Increases susceptibility to hydrolysis, affecting metabolic pathways.
  • Application : Likely used in prodrug design due to its ester functionality.

Data Table: Structural and Commercial Comparison

Compound Name Molecular Formula Substituent Position Functional Groups Molecular Weight (g/mol) Price (100 mg) Reference
This compound C₈H₁₈ClN₃O 4-yl (methylene) Urea, Piperidine, HCl 207.70* 403.00 €
3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride C₈H₁₈ClN₃O 2-yl (methylene) Urea, Piperidine, HCl 207.70 471.00 €
3-Methyl-1-(piperidin-3-yl)urea hydrochloride C₇H₁₄ClN₃O† 3-yl (direct) Urea, Piperidine, HCl Not reported Inquire
Methyl 4-(4-hydroxypiperidin-4-yl)benzoate hydrochloride C₁₃H₁₇ClNO₃‡ 4-yl (hydroxyl) Ester, Hydroxyl, Piperidine, HCl Not reported 477.00 €

*Inferred from structural isomer data; †Estimated based on structure; ‡Estimated from name.

Key Research Implications

Positional Isomerism : The 4-yl isomer’s methylene linker likely improves target engagement compared to 2-yl or 3-yl derivatives due to enhanced flexibility and optimal binding geometry.

Functional Group Impact : Hydroxyl and ester groups in the benzoate derivative increase polarity, making it suitable for aqueous environments or prodrug applications.

Commercial Accessibility : The 4-yl compound is priced competitively (403.00 €/100 mg), suggesting scalable synthesis routes.

Biological Activity

3-Methyl-1-[(piperidin-4-yl)methyl]urea hydrochloride is a synthetic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings and presenting data tables for clarity.

Structural Information

  • Molecular Formula : C₈H₁₇N₃O
  • SMILES : CNC(=O)NCC1CCNCC1
  • InChI : InChI=1S/C8H17N3O/c1-9-8(12)11-6-7-2-4-10-5-3-7/h7,10H,2-6H2,1H3,(H2,9,11,12)

Physical Properties

PropertyValue
Molecular Weight171.24 g/mol
SolubilitySoluble in water
Melting PointNot specified

This compound exhibits biological activity through its interaction with specific molecular targets. It is believed to modulate enzyme activities and influence various biochemical pathways, which can lead to significant cellular changes such as apoptosis in cancer cells.

Pharmacological Effects

Research indicates that compounds with similar structures often display a range of pharmacological effects, including:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Similar piperidine derivatives have shown effectiveness against various bacterial strains .

Cancer Research

In vitro studies have indicated that piperidine derivatives can induce apoptosis in cancer cells by affecting pro-apoptotic and anti-apoptotic gene expressions. This suggests that this compound may also possess anticancer properties worth exploring.

Comparative Analysis with Similar Compounds

The following table compares the biological activities of this compound with other related compounds:

Compound NameBiological Activity Profile
This compoundPotential enzyme inhibition; possible antimicrobial effects
1-Methyl-3-(piperidin-4-yl)urea hydrochlorideExhibited diverse pharmacological effects; enzyme interactions reported
3-Methyl-1-(piperidin-2-yl)urea hydrochlorideSimilar structural features; potential for varied biological activity

Q & A

Q. What synthetic routes are recommended for 3-Methyl-1-[(piperidin-4-yl)methyl]urea hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or urea-forming reactions. For optimization:

  • Base Selection : Sodium hydride or potassium carbonate facilitates deprotonation and coupling reactions. Adjusting the base strength can improve reaction efficiency .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates. Solvent screening via Design of Experiments (DoE) can identify optimal conditions .
  • Temperature Control : Gradual heating (40–80°C) minimizes side reactions. Use real-time monitoring (e.g., in situ FTIR) to track intermediate formation .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Spectroscopy :
    • NMR : ¹H/¹³C NMR confirms piperidine ring substitution patterns and urea linkage integrity .
    • FTIR : Validate carbonyl (C=O) stretching vibrations (~1640–1680 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
  • Chromatography :
    • HPLC-MS : Quantify purity (>98%) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography : Resolve hydrochloride salt formation and hydrogen-bonding networks .

Q. What are the key stability considerations and storage protocols for this compound?

  • Stability : Hydrochloride salts are hygroscopic; prolonged exposure to humidity causes deliquescence. Conduct accelerated stability studies (40°C/75% RH) to assess degradation pathways .
  • Storage : Store at 2–8°C in airtight containers under nitrogen. Use desiccants (e.g., silica gel) to mitigate moisture absorption .

Advanced Research Questions

Q. How can factorial design methodologies optimize synthesis variables and resolve contradictory yield data?

  • Variable Screening : Use 2^k factorial designs to test temperature, solvent ratio, and catalyst concentration. For example, a 2³ design reduces experimental runs while identifying interactions between variables .
  • Response Surface Methodology (RSM) : Apply Central Composite Design (CCD) to model non-linear relationships and pinpoint optimal conditions (e.g., 65°C, 1:3 substrate/base ratio) .
  • Data Contradiction Analysis : Replicate outliers and use ANOVA to distinguish experimental noise from systemic errors. Cross-validate with computational predictions (e.g., quantum mechanical calculations) .

Q. What computational strategies predict reaction pathways and guide experimental optimization?

  • Reaction Path Search : Density Functional Theory (DFT) calculates transition-state energies to identify feasible pathways. Tools like Gaussian or ORCA model urea bond formation energetics .
  • AI-Driven Synthesis Planning : Platforms such as Reaxys or Pistachio leverage retrosynthetic algorithms to propose routes, reducing trial-and-error experimentation .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics to refine solvent selection (e.g., DMF vs. THF) .

Q. How should researchers address discrepancies in biological activity data across assay systems?

  • Assay Validation : Standardize protocols (e.g., cell line viability assays vs. enzymatic inhibition) using positive controls (e.g., known kinase inhibitors) .
  • Metabolic Stability Testing : Compare in vitro (microsomal) and in vivo (rodent) half-lives to identify species-specific metabolism differences .
  • Dose-Response Analysis : Use Hill equation modeling to quantify EC₅₀/IC₅₀ variations and assess target selectivity .

Q. Methodological Notes

  • Safety Protocols : Follow OSHA guidelines for handling hydrochloride salts. Use PPE (nitrile gloves, P95 respirators) and fume hoods during synthesis .
  • Data Reproducibility : Archive raw spectral/chromatographic data in FAIR-compliant repositories (e.g., PubChem) for peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.